molecular formula C22H26N4O2 B2759347 ETHYL 4-[(2-METHYL-1H-INDOL-3-YL)(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXYLATE CAS No. 622796-41-2

ETHYL 4-[(2-METHYL-1H-INDOL-3-YL)(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2759347
CAS No.: 622796-41-2
M. Wt: 378.476
InChI Key: BNGMVERCLCNOFB-UHFFFAOYSA-N
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Description

ETHYL 4-[(2-METHYL-1H-INDOL-3-YL)(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXYLATE is a heterocyclic compound featuring a piperazine core substituted at the 4-position with a [(2-methylindol-3-yl)(pyridin-4-yl)methyl] group and an ethyl carboxylate ester. While its exact pharmacological profile remains under investigation, structural analogs highlight possible applications in oncology and central nervous system disorders.

Properties

IUPAC Name

ethyl 4-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-3-28-22(27)26-14-12-25(13-15-26)21(17-8-10-23-11-9-17)20-16(2)24-19-7-5-4-6-18(19)20/h4-11,21,24H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGMVERCLCNOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Ring Formation

The piperazine backbone is typically synthesized via cyclization reactions. A common method involves reacting 1,2-diaminoethane derivatives with carbonyl-containing compounds under acidic or basic conditions. For example, N-Boc-piperazine serves as a protected intermediate, which is later deprotected to yield the free piperazine.

Key reaction :
$$
\text{1,2-Diaminoethane} + \text{Dicarbonyl compound} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Piperazine derivative}
$$
This step often employs ethanol or methanol as solvents, with yields ranging from 70–85% depending on substituent effects.

Indole and Pyridine Subunit Integration

The 2-methylindole and pyridine groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. For instance, 2-methylindole reacts with a pyridine-containing electrophile (e.g., 4-pyridylmethyl chloride) in the presence of a Lewis acid catalyst such as $$ \text{AlCl}_3 $$.

Example reaction :
$$
\text{2-Methylindole} + \text{4-Pyridylmethyl chloride} \xrightarrow{\text{AlCl}_3} \text{(2-Methylindol-3-yl)(pyridin-4-yl)methane}
$$
Yields for this step vary between 50–65%, with purity dependent on chromatographic separation.

Stepwise Synthesis and Reaction Optimization

The full synthesis involves sequential coupling of the subunits, followed by carboxylation.

Intermediate Synthesis: Piperazine-Alkylation

The piperazine ring is alkylated with the preformed (2-methylindol-3-yl)(pyridin-4-yl)methane group. This is achieved using a Mitsunobu reaction or direct alkylation with a halogenated intermediate.

Protocol from Evitachem :

  • Reagents : Piperazine (1.0 equiv), (2-methylindol-3-yl)(pyridin-4-yl)methyl bromide (1.2 equiv), triethylamine (2.0 equiv).
  • Conditions : Reflux in acetonitrile for 12 hours.
  • Yield : 68–72% after silica gel chromatography.

Carboxylation with Ethyl Chloroformate

The final step introduces the ethyl carboxylate group via reaction with ethyl chloroformate under basic conditions.

Optimized procedure :
$$
\text{Piperazine intermediate} + \text{ClCO}2\text{Et} \xrightarrow{\text{NaHCO}3} \text{Ethyl 4-[(2-methylindol-3-yl)(pyridin-4-yl)methyl]piperazine-1-carboxylate}
$$

  • Solvent : Dichloromethane
  • Temperature : 0°C to room temperature
  • Yield : 80–85%

Critical Reaction Parameters and Yield Optimization

Successful synthesis hinges on precise control of reaction conditions. The table below summarizes key parameters:

Step Reagents/Catalysts Solvent Temperature Yield (%)
Piperazine alkylation Triethylamine, AlCl₃ Acetonitrile Reflux 68–72
Carboxylation NaHCO₃, ethyl chloroformate DCM 0°C → RT 80–85
Purification Silica gel chromatography Hexane/EA 90–95

Challenges :

  • Low alkylation yields : Attributed to steric hindrance from the indole and pyridine groups. Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yields to 75%.
  • Byproduct formation : Unreacted ethyl chloroformate necessitates careful quenching with aqueous sodium bicarbonate.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (hexane:ethyl acetate = 3:1), followed by recrystallization from ethanol to achieve >98% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, pyridine-H), 7.25 (s, indole-H), 4.12 (q, -OCH₂CH₃), 2.45 (s, -CH₃).
  • MS (ESI) : m/z 379.2 [M+H]⁺.
  • IR : 1720 cm⁻¹ (C=O stretch).

Case Study: Large-Scale Synthesis

A kilogram-scale process was reported using continuous flow chemistry to enhance reproducibility:

  • Alkylation step : Flow reactor (residence time = 10 min, 100°C).
  • Carboxylation : In-line quenching with aqueous NaHCO₃.
  • Yield : 78% overall at 1.2 kg/batch.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Ethyl 4-[(2-Methyl-1H-Indol-3-Yl)(Pyridin-4-Yl)Methyl]Piperazine-1-Carboxylate typically involves multi-step organic reactions, including Ugi four-component reactions. This method allows for the efficient construction of complex piperazine derivatives, which can be further modified to enhance their biological activity .

Anticancer Properties

Recent studies have indicated that compounds containing indole and piperazine moieties exhibit promising anticancer activities. For instance, derivatives with similar structures have been tested against various cancer cell lines, demonstrating significant growth inhibition. The presence of electron-withdrawing groups in these compounds often correlates with enhanced potency against cancer cells .

Anticonvulsant Effects

The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure models. Research has shown that piperazine derivatives can modulate neurotransmitter systems, providing a basis for their use in epilepsy treatment .

Neuroprotective Activities

This compound may also exhibit neuroprotective properties by acting on acetylcholinesterase and monoamine oxidase enzymes. This dual action could make it a candidate for treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. SAR studies have identified key substituents that enhance pharmacological effects, such as:

Substituent TypeEffect on Activity
Electron-withdrawing groupsIncreased anticancer potency
Alkyl substitutionsImproved lipophilicity and bioavailability

These insights help guide the design of new derivatives with enhanced therapeutic profiles.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

  • A study involving indole derivatives demonstrated that modifications at the piperazine ring significantly influenced anticancer activity against multiple cell lines, including MCF-7 and HepG2 .
  • Another research effort focused on piperazine chalcones revealed their potential as dual inhibitors of acetylcholinesterase and monoamine oxidase, highlighting their promise in treating cognitive disorders .

Mechanism of Action

The mechanism of action of ETHYL 4-[(2-METHYL-1H-INDOL-3-YL)(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s piperazine-carboxylate core allows for diverse substitutions, influencing solubility, stability, and binding affinity. Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes Reference
ETHYL 4-[(2-METHYL-1H-INDOL-3-YL)(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXYLATE C23H27N5O2 ~413.5* 2-Methylindol-3-yl, Pyridin-4-yl Hypothesized HDAC or kinase modulation
Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate C12H16N4O4 280.28 3-Nitropyridin-2-yl Electron-withdrawing nitro group enhances reactivity
Ethyl 4-[3-(methyl(3-phenyl-1H-indol-1-yl)amino)propyl]piperazine-1-carboxylate hydrochloride C27H34ClN5O2 512.05 3-Phenylindol-1-yl, methylamino propyl Hydrochloride salt improves aqueous solubility
N-Hydroxy-3-[4-[[[2-(2-Methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2E-2-propenamide (Panobinostat analog) C22H24N4O2 376.45 2-Methylindol-3-yl, Hydroxamic acid HDAC inhibitor (anticancer)

*Calculated based on structural formula.

Key Observations :

  • However, the absence of a hydroxamic acid moiety (critical for HDAC binding) may limit direct HDAC inhibition .
  • Pyridine vs. Nitropyridine : The pyridin-4-yl group in the target compound contrasts with the electron-deficient 3-nitropyridin-2-yl in ’s analog, which may alter metabolic stability or receptor interactions .
  • Salt Forms : Hydrochloride salts (e.g., ) enhance solubility compared to the neutral ester in the target compound, impacting bioavailability.

Pharmacological and Therapeutic Potential

  • HDAC Inhibition: While Panobinostat analogs () explicitly target HDACs, the target compound’s indole group may confer alternative mechanisms, such as kinase or serotonin receptor modulation .
  • Oncology Applications : Piperazine-indole hybrids are explored in cancer therapy due to their ability to interfere with cell signaling pathways. The pyridine moiety may enhance blood-brain barrier penetration for CNS targets .
  • Comparative Bioactivity : The hydrochloride salt in ’s compound demonstrates the importance of salt forms in optimizing pharmacokinetics, a consideration for future derivatization of the target compound .

Biological Activity

Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of an indole , pyridine , and piperazine moiety, which contributes to its diverse biological activity. The molecular formula is C22H26N4O2C_{22}H_{26}N_{4}O_{2}, and it has a molecular weight of 378.47 g/mol. Its structural formula can be represented as follows:

InChI InChI 1S C22H26N4O2 c1 3 28 22 27 26 14 12 25 13 15 26 21 17 8 10 23 11 9 17 20 16 2 24 19 7 5 4 6 18 19 20 h4 11 21 24H 3 12 15H2 1 2H3\text{InChI InChI 1S C22H26N4O2 c1 3 28 22 27 26 14 12 25 13 15 26 21 17 8 10 23 11 9 17 20 16 2 24 19 7 5 4 6 18 19 20 h4 11 21 24H 3 12 15H2 1 2H3}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar piperazine structures have been reported to exhibit selective cytotoxicity against cancer cells while sparing normal cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in cellular signaling pathways. For example, it may inhibit fatty acid amide hydrolase (FAAH), which is crucial in the metabolism of endocannabinoids .
  • Interaction with Receptors : The structural components allow it to interact with neurotransmitter receptors, potentially influencing neurochemical pathways related to pain and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
FAAH InhibitionInhibits FAAH leading to increased endocannabinoids

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal outlined the anticancer efficacy of piperazine derivatives similar to ethyl 4-[(2-methyl-1H-indol-3-yil)(pyridin-4-yil)methyl]piperazine. The study reported that these compounds significantly reduced tumor growth in xenograft models, indicating their potential as novel therapeutic agents for cancer treatment .

Future Directions

Given the promising biological activities exhibited by ethyl 4-[(2-methyl-1H-indol-3-yil)(pyridin-4-yil)methyl]piperazine, further research is warranted to explore its full therapeutic potential. Future studies should focus on:

  • In vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Understanding the detailed mechanisms by which the compound exerts its effects on cellular pathways.
  • Clinical Trials : Initiating clinical trials to assess efficacy and safety in humans.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ETHYL 4-[(2-METHYL-1H-INDOL-3-YL)(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXYLATE, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1 : Condensation of 2-methyl-1H-indole-3-carboxaldehyde with pyridin-4-ylmethylamine to form the indole-pyridine methyl intermediate.
  • Step 2 : Coupling with ethyl piperazine-1-carboxylate under reflux in dimethylformamide (DMF) with potassium hydride as a base, achieving yields up to 85% via nitrogen atmosphere and controlled temperature .
  • Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) can accelerate reaction rates while minimizing side products .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for solving crystal structures, particularly for resolving stereochemistry and hydrogen bonding patterns .
  • Spectroscopy : NMR (¹H/¹³C) to confirm piperazine and indole proton environments; HRMS for exact mass validation (e.g., 306.1558 g/mol) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response studies : Use HDAC inhibition assays (e.g., panobinostat analogs) to compare IC₅₀ values across cell lines (e.g., myeloma vs. leukemia) .
  • Structural analogs : Modify the pyridine or indole substituents to isolate structure-activity relationships (SAR). For example, replacing 2-methylindole with 5-fluoroindole alters HDAC binding affinity .
  • Data normalization : Control for batch-to-batch variability in compound purity via LC-MS .

Q. What experimental strategies are recommended for determining the crystal structure of this compound?

  • Methodology :

  • Crystallization : Use vapor diffusion with solvents like dichloromethane/hexane (1:2 ratio) to grow single crystals .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen atom positioning. Twinning detection via SHELXD is critical for high-resolution data (<1.0 Å) .
  • Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar piperazine-indole derivatives .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Methodology :

  • Docking studies : Use AutoDock Vina to predict binding modes to HDAC isoforms (e.g., HDAC6 vs. HDAC1). The indole-pyridine core shows π-π stacking with catalytic zinc ions .
  • ADME prediction : SwissADME to assess logP (target ~2.5) and solubility. Ethyl carboxylate substitution enhances membrane permeability compared to methyl esters .
  • Metabolic stability : In vitro microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., piperazine N-demethylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.